molecular formula C19H17Cl2N3O2S2 B11668227 N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide

N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B11668227
M. Wt: 454.4 g/mol
InChI Key: MQESNSROVHXCOD-UHFFFAOYSA-N
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Description

N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole core. This can be achieved by reacting hydrazinecarbothioamide with an appropriate carboxylic acid derivative under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the 2,4-dichlorobenzyl and 3-methylphenoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{4-[(2,5-dichlorothiophen-3-yl)sulfonyl]piperazine1-yl}-1,3,4-thiadiazole-2-yl)pyrazine-2-carboxamide
  • N-(5-(4-{[3,5 bis (trifluoromethyl) phenyl]sulfonyl} piperazine-1-yl)-1,3,4-thiazol-2-yl) pyrazine-2-carboxamide

Uniqueness

Compared to similar compounds, N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide stands out due to its specific substitution pattern on the thiadiazole ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research .

Properties

Molecular Formula

C19H17Cl2N3O2S2

Molecular Weight

454.4 g/mol

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C19H17Cl2N3O2S2/c1-12-3-2-4-15(7-12)26-9-17(25)22-19-24-23-18(28-19)11-27-10-13-5-6-14(20)8-16(13)21/h2-8H,9-11H2,1H3,(H,22,24,25)

InChI Key

MQESNSROVHXCOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NN=C(S2)CSCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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